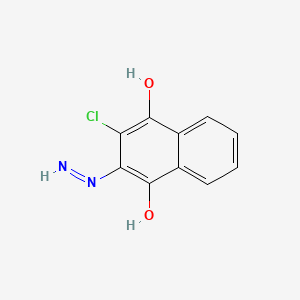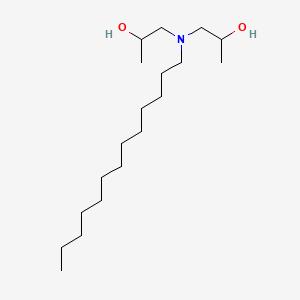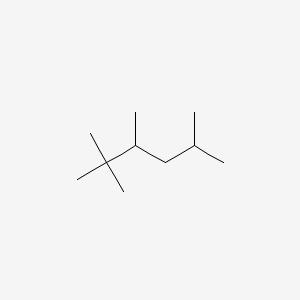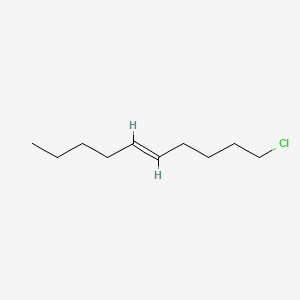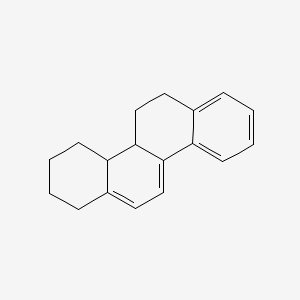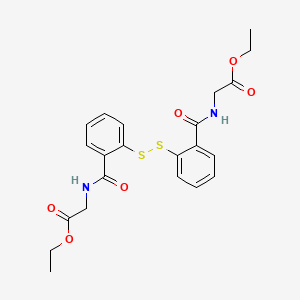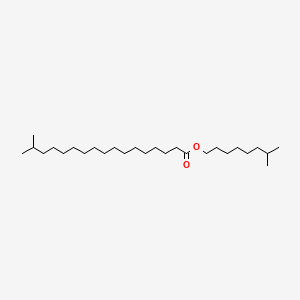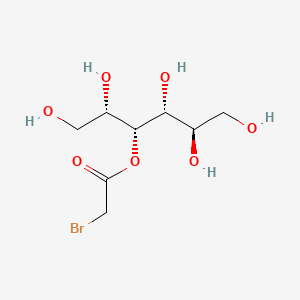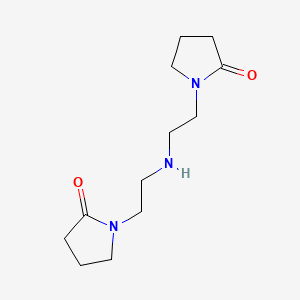
1,1'-(Iminodiethylene)dipyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Iminodiethylene)dipyrrolidin-2-one is a chemical compound with the molecular formula C12H21N3O2 It is known for its unique structure, which includes two pyrrolidin-2-one rings connected by an iminodiethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Iminodiethylene)dipyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidin-2-one with iminodiethylene intermediates under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,1’-(Iminodiethylene)dipyrrolidin-2-one often involves large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Iminodiethylene)dipyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1,1’-(Iminodiethylene)dipyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Iminodiethylene)dipyrrolidin-2-one involves its interaction with specific molecular targets. It can form complexes with various biomolecules, influencing their activity and function. The pathways involved in its action are still under investigation, but it is known to affect enzymatic processes and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with a single pyrrolidin-2-one ring.
Iminodiethylene derivatives: Compounds with similar iminodiethylene bridges but different functional groups.
Uniqueness
1,1’-(Iminodiethylene)dipyrrolidin-2-one is unique due to its dual pyrrolidin-2-one structure, which imparts distinct chemical and physical properties. This makes it more versatile in reactions and applications compared to its simpler analogs .
Properties
CAS No. |
85204-23-5 |
|---|---|
Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-[2-[2-(2-oxopyrrolidin-1-yl)ethylamino]ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H21N3O2/c16-11-3-1-7-14(11)9-5-13-6-10-15-8-2-4-12(15)17/h13H,1-10H2 |
InChI Key |
GDAOLYAEFUYWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCNCCN2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


